molecular formula C9H12N2O6 B3245048 1-beta-D-Xylofuranosyluracil CAS No. 16535-78-7

1-beta-D-Xylofuranosyluracil

Cat. No. B3245048
CAS RN: 16535-78-7
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-PXBUCIJWSA-N
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Description

1-beta-D-Xylofuranosyluracil is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents . It is also a potent nucleoside analogue, which has proven efficacy in treating herpes simplex virus infections as an antiviral agent .


Molecular Structure Analysis

The molecular and crystal structure of 1-beta-D-Xylofuranosyluracil hydrate was established by X-ray diffraction analysis . The mutual arrangement of the xylofuranose fragment and the nucleic base corresponds to the anti conformation. The furanose ring adopts a C-envelope conformation .


Chemical Reactions Analysis

When alkyl esters of acrylic and sorbic acids or acrolein diethylacetal are reacted with 1,3-dimethyluracil or 1-beta-D-Xylofuranosyluracil in the presence of Pd (OAc) 2, oxidative addition takes place at position 5 of the uracil fragment .


Physical And Chemical Properties Analysis

The molecular weight of 1-beta-D-Xylofuranosyluracil is 244.20 and its formula is C9H12N2O6 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enzymatic Breakdown of Plant Cell-Wall Hemicellulose

1-beta-D-Xylofuranosyluracil is involved in the enzymatic breakdown of plant cell-wall hemicellulose. Studies have shown that enzymes like beta-D-xylosidases, which include 1-beta-D-Xylofuranosyluracil, play a critical role in catalyzing the release of xylose units from xylooligosaccharides. This process is crucial in the final breakdown of plant cell-wall hemicellulose, an essential step in various biological and industrial processes (Brüx et al., 2006), (Czjzek et al., 2005).

Application in Large-Scale Industrial Processes

Beta-D-Xylosidases, which include 1-beta-D-Xylofuranosyluracil, are used in combination with other enzymes in several large-scale industrial processes. These include improving the baking properties of bread dough, enhancing the digestibility of animal feed, production of d-xylose for xylitol manufacture, and the deinking of recycled paper. In the context of biofuel production, these enzymes are seen as crucial in the saccharification of lignocellulosic biomass to produce biofuels like ethanol and butanol (Jordan & Wagschal, 2010).

Biotechnological Applications

The biotechnological applications of 1-beta-D-Xylofuranosyluracil, through the action of beta-D-xylosidases, extend to various fields. For instance, these enzymes have been employed for the purification of recombinant proteins and the detection of specific polysaccharides in certain marine extracts. This showcases the enzyme's utility in both analytical and preparative biotechnological applications (Kiyohara et al., 2009).

Mechanism of Action

While specific details on the mechanism of action for 1-beta-D-Xylofuranosyluracil were not found in the search results, it is known that uridine analogs can have potential antiepileptic effects .

Future Directions

While specific future directions for 1-beta-D-Xylofuranosyluracil were not found in the search results, the use of uridine analogs for studying anticonvulsant and anxiolytic activities, as well as for developing new antihypertensive agents, suggests potential areas of future research .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-PXBUCIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-beta-D-Xylofuranosyluracil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Xylofuranosyluracil
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Reactant of Route 5
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Reactant of Route 6
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